2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one

説明

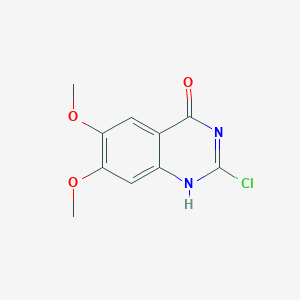

Structure

2D Structure

特性

IUPAC Name |

2-chloro-6,7-dimethoxy-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O3/c1-15-7-3-5-6(4-8(7)16-2)12-10(11)13-9(5)14/h3-4H,1-2H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBOAGRILJPETJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)NC(=N2)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40443457 | |

| Record name | 2-CHLORO-6,7-DIMETHOXY-3H-QUINAZOLIN-4-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20197-86-8 | |

| Record name | 2-CHLORO-6,7-DIMETHOXY-3H-QUINAZOLIN-4-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one typically involves the reaction of 2-amino-5,6-dimethoxybenzoic acid with phosphoryl chloride to form 2-chloro-6,7-dimethoxyquinazoline, which is then oxidized to yield the desired product . The reaction conditions often require anhydrous environments and specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the scalability of the production process .

化学反応の分析

Types of Reactions

2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines and thiols for substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

科学的研究の応用

Pharmaceutical Development

The compound is primarily recognized for its role as an intermediate in the synthesis of various pharmaceutical agents. Its derivatives have demonstrated potential in the development of:

- Anti-cancer Drugs : Research indicates that quinazoline derivatives exhibit promising anticancer properties. For instance, derivatives of 2-chloro-6,7-dimethoxy-3H-quinazolin-4-one have shown significant growth inhibition against several cancer cell lines, including CNS SNB-75, with notable GI50 and LC50 values indicating their potential as antitumor agents.

- Anti-inflammatory Agents : The compound has been utilized in synthesizing anti-inflammatory drugs, contributing to the development of therapies targeting inflammatory diseases .

- Antihyperlipidemic Medications : Studies have explored the antihyperlipidemic potential of derivatives like 4-chloro-2-acetoxymethyl-3H,11H-[1,2,4]triazino[6,1-b]quinazoline-4,10-dione, which demonstrated significant activity in reducing serum cholesterol levels.

Biological Research

In biological research, this compound serves as a valuable tool for studying the mechanisms of action of quinazoline derivatives:

- Mechanism of Action Studies : The compound's interaction with biological targets such as dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism, has been investigated. It inhibits DPP-IV activity, leading to increased levels of incretin hormones that enhance insulin secretion and reduce blood glucose levels .

Material Science

The compound is also employed in material science for creating novel materials with specific properties:

- Thermal Stability and Electrical Conductivity : Research indicates that quinazoline derivatives can enhance the thermal stability and electrical conductivity of materials used in electronic applications .

Agricultural Chemistry

In agricultural chemistry, this compound has applications in formulating agrochemicals:

- Pesticides and Herbicides : The compound contributes to developing effective pesticides and herbicides that are environmentally safer. Its chemical properties enable the synthesis of compounds with enhanced efficacy against pests while minimizing ecological impact .

Analytical Chemistry

The compound is utilized in analytical chemistry as a standard for quantification and identification purposes:

- Standardization in Analytical Methods : It serves as a reference compound in various analytical techniques to ensure accuracy and reliability when analyzing similar compounds in complex mixtures .

Table 1: Summary of Pharmacological Activities

| Activity Type | Compound/Derivative | Observations |

|---|---|---|

| Anti-cancer | 7-chloro-3-{[(4-chlorophenyl)methylidene]amino}-2-phenylquinazolin-4(3H)-one | Significant growth inhibition against CNS SNB-75 cell line |

| Antihyperlipidemic | 4-chloro-2-acetoxymethyl derivative | Reduces serum cholesterol levels |

| DPP-IV Inhibition | 2-Chloro-6,7-dimethoxy derivative | Increases GLP-1 and GIP levels |

Table 2: Synthesis Conditions

| Step | Conditions |

|---|---|

| Starting Materials | Appropriate precursors for quinazoline synthesis |

| Reaction Medium | Organic solvents (e.g., dimethyl sulfoxide) |

| Temperature | Varies based on reaction type |

| Catalysts | Advanced catalysts for improved efficiency |

作用機序

The mechanism of action of 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. It has been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival . This inhibition leads to the induction of apoptosis and cell cycle arrest in cancer cells .

類似化合物との比較

Structural and Functional Analogues

Quinazoline derivatives share a bicyclic aromatic structure but differ in substituent positions and functional groups. Key analogues of 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one include:

Positional Isomers

- 5-Chloro-6,7-dimethoxyquinazolin-4(3H)-one (CAS: 247573-13-3): A positional isomer with chlorine at position 5. While structurally similar, the altered chlorine position may reduce reactivity compared to the 2-chloro derivative due to steric and electronic effects .

- 7-Chloro-6-methoxyquinazolin-4(3H)-one (CAS: 858238-17-2): Retains one methoxy group but replaces the 7-methoxy with chlorine. This modification could alter solubility and binding affinity in biological systems .

Substituted Derivatives

- Its higher molecular weight (254.67 g/mol) and density (1.41 g/cm³) suggest distinct physicochemical properties compared to the parent compound .

Variants with Modified Methoxy Groups

- 6,7-Dihydroxyquinazolin-4(3H)-one (CAS: 16064-15-6): Replaces methoxy groups with hydroxyls, increasing polarity and reducing metabolic stability .

- 6,7,8-Trimethoxyquinazolin-4(3H)-one (CAS: 16064-19-0): Additional methoxy group at position 8 may enhance steric bulk, affecting binding to enzymatic targets .

Comparative Analysis

Reactivity and Chemical Modifications

- This compound readily undergoes nucleophilic substitution with amines (e.g., benzylamine, aniline) to form 2-substituted quinazolinones .

- 5-Chloro isomer: Limited data suggest reduced reactivity due to steric hindrance at position 5 .

- Chloromethyl derivative : The chloromethyl group enables alkylation reactions, expanding utility in synthesizing prodrugs or covalent inhibitors .

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) |

|---|---|---|---|---|

| This compound | C₁₀H₉ClN₂O₃ | 240.65 | N/A | N/A |

| 2-(Chloromethyl)-6,7-dimethoxyquinazolin-4(3H)-one | C₁₁H₁₁ClN₂O₃ | 254.67 | 1.41 | 408.6 |

生物活性

2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one is a compound belonging to the quinazolinone class, recognized for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 240.64 g/mol. The unique substitution pattern, featuring a chlorine atom at position 2 and methoxy groups at positions 6 and 7, significantly influences its biological properties and reactivity.

Target Enzyme

The primary target of this compound is dipeptidyl peptidase IV (DPP-IV) , a serine protease involved in glucose metabolism. Inhibition of DPP-IV leads to increased levels of incretin hormones such as GLP-1 (glucagon-like peptide-1) and GIP (glucose-dependent insulinotropic polypeptide), which enhance insulin secretion and reduce blood glucose levels.

Biochemical Pathways

By modulating DPP-IV activity, this compound influences several metabolic pathways associated with glucose homeostasis. Increased incretin levels promote insulin synthesis and release, making it a candidate for diabetes management .

Biological Activities

Research has highlighted several biological activities associated with this compound:

-

Anticancer Activity :

- The compound exhibits significant cytotoxic effects against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780). Studies indicate that it can be 2 to 30-fold more effective than standard treatments like lapatinib .

- Table 1 summarizes the IC50 values for various derivatives against MCF7 and A2780 cell lines:

Compound Cell Line IC50 (µM) 2j MCF7 3.79 ± 0.96 3j MCF7 0.20 ± 0.02 Lapatinib MCF7 5.9 ± 0.74 3a A2780 3.00 ± 1.20 Lapatinib A2780 12.11 ± 1.03 - Antimicrobial Activity :

-

Anti-inflammatory Effects :

- Quinazolinone derivatives are generally recognized for their anti-inflammatory properties, contributing to their potential use in treating inflammatory diseases.

Synthesis and Evaluation

A series of studies have synthesized various derivatives of quinazolinones to evaluate their biological activities:

- A study synthesized quinazolinone-thiazole hybrids that exhibited notable cytotoxicity against multiple cancer cell lines including MCF7 and HT29, emphasizing the versatility of quinazolinone derivatives in medicinal chemistry .

Molecular Modeling Studies

Recent research has employed molecular modeling to predict the interactions between quinazolinone derivatives and their biological targets, enhancing the understanding of their mechanisms at a molecular level .

Q & A

Basic Question: What are the optimal synthetic routes for 2-chloro-6,7-dimethoxy-3H-quinazolin-4-one, and how can intermediates be characterized?

Methodological Answer:

The compound is synthesized via sequential functionalization of the quinazolinone core. A validated approach involves:

Intermediate Preparation : Nitrohomoveratric acid (1) is cyclized with polyphosphoric acid (PPA) (2) to form 2-methyl-6,7-dimethoxy-3,1-benzoxazine-4-one (2d). Acetic anhydride is critical for stabilizing intermediates like 2-acetamido-4,5-dimethoxybenzoic acid (3) .

Chlorination : The 2-methyl group in intermediates is replaced with chlorine using thionyl chloride (SOCl₂) and catalytic DMF, yielding this compound .

Characterization :

- NMR : Confirm substitution patterns (e.g., δ 5.14 ppm for CH₂O in related structures ).

- IR : Key peaks include C=O stretch (~1687 cm⁻¹) and C-Cl vibrations (~700–800 cm⁻¹) .

- Mass Spectrometry : Monitor molecular ion clusters (e.g., m/z 337–341 for chlorinated analogs ).

Basic Question: How can researchers validate the purity and structural identity of this compound?

Methodological Answer:

- Chromatography : Use HPLC with a C18 column (MeCN:H₂O, 70:30) to assess purity. Monitor for byproducts like unreacted 6,7-dimethoxyquinazolin-4(3H)-one .

- Elemental Analysis : Verify C, H, N, and Cl percentages (e.g., C 53.44%, H 2.99%, N 8.31% for C₁₀H₉ClN₂O₃ ).

- X-ray Crystallography : Resolve tautomeric ambiguity (3H-quinazolin-4-one vs. 4-hydroxyquinazoline) by analyzing crystal packing .

Advanced Question: How can reaction conditions be optimized to improve yields during chlorination?

Methodological Answer:

- Solvent Selection : Use anhydrous DMF as a catalyst in SOCl₂ to enhance electrophilic substitution at the 2-position .

- Temperature Control : Maintain 0–5°C during intermediate formation to prevent decomposition .

- Workup Modifications : Quench excess SOCl₂ with ice-cold water and extract with CH₂Cl₂ to isolate the product efficiently .

Advanced Question: What strategies enable functionalization of the 2-chloro group for structure-activity relationship (SAR) studies?

Methodological Answer:

- Nucleophilic Substitution : React with amines (e.g., benzylamine) in DMF at 80°C to replace chlorine with amine groups .

- Cross-Coupling : Employ Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to introduce aryl/heteroaryl groups .

- Reduction : Use Pd/C and H₂ to dechlorinate and generate 6,7-dimethoxyquinazolin-4(3H)-one for comparative studies .

Advanced Question: How can researchers address conflicting spectral data in tautomeric or polymorphic forms?

Methodological Answer:

- Variable Temperature NMR : Analyze δ shifts in DMSO-d₆ at 25–80°C to detect tautomerization (e.g., keto-enol equilibrium) .

- DSC/TGA : Identify polymorphs by monitoring endothermic/exothermic transitions (e.g., melting points 221–223°C vs. 150–151°C in analogs ).

- Solvent Recrystallization : Compare crystal forms from ethanol vs. chloroform to isolate stable polymorphs .

Advanced Question: What in vitro and in vivo models are suitable for evaluating the cerebroprotective activity of this compound?

Methodological Answer:

- In Vitro Neuroprotection : Use oxygen-glucose deprivation (OGD) in SH-SY5Y cells. Measure viability via MTT assay and apoptosis via Bax/Bcl-2 ratios .

- In Vivo Models :

- Middle Cerebral Artery Occlusion (MCAO) : Administer 10 mg/kg intravenously post-ischemia; assess infarct volume via TTC staining .

- Behavioral Tests : Evaluate motor coordination via rotarod and cognitive recovery with Morris water maze .

Advanced Question: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to identify optimal efficacy windows .

- Kinetic Studies : Compare IC₅₀ values across assays (e.g., caspase-3 activation vs. mitochondrial membrane potential) .

- Meta-Analysis : Cross-reference data with structurally related compounds (e.g., 5-chloro-6-(4-fluorophenyl)-8-hydroxy analogs ).

Advanced Question: What analytical challenges arise in quantifying trace impurities, and how are they mitigated?

Methodological Answer:

- LC-MS/MS : Detect chlorinated byproducts (e.g., 4,6-dichloroquinazoline) at LOD 0.1 ppm using MRM transitions .

- Degradation Studies : Stress-test under acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions to identify labile sites .

- QbD Approach : Optimize column temperature (30–40°C) and mobile phase pH (2.5–3.5) to resolve co-eluting impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。